N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE
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Overview
Description
N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, phenyl, and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-hydroxyphenylamine, 2-methoxy-4-formylphenol, and 3-phenyl-2-thioxothiazolidin-4-one. The key steps in the synthesis may involve:
- Formation of an imine intermediate by reacting 3-hydroxyphenylamine with 2-methoxy-4-formylphenol.
- Cyclization of the imine intermediate with 3-phenyl-2-thioxothiazolidin-4-one to form the thiazolidinone ring.
- Final coupling reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the thiazolidinone ring would yield a thiazolidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular pathways is beneficial.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Binding to a receptor and altering its activity, either as an agonist or antagonist.
Pathway Modulation: Interacting with specific signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE: can be compared with other compounds that have similar functional groups or structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S2/c1-31-21-12-16(13-22-24(30)27(25(33)34-22)18-7-3-2-4-8-18)10-11-20(21)32-15-23(29)26-17-6-5-9-19(28)14-17/h2-14,28H,15H2,1H3,(H,26,29)/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZVSWQAWADSNO-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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